5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds that contain the 2,3-dihydro-1,4-benzodioxin-6-yl moiety are known to be biologically significant . They are often used in the pharmaceutical industry due to their various bioactivities .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively. The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Scientific Research Applications
Synthetic and Pharmacological Profile
Compounds like 1,5-benzothiazepines, closely related to the specified molecule, are highlighted for their pharmacological significance across various studies. They possess a wide range of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The synthesis and chemical transformations of such derivatives are crucial for lead discovery in drug research, allowing medicinal chemists to develop new compounds with improved efficacy and safety (Dighe et al., 2015).
Biological Activities and Mechanisms
The exploration of benzodiazepines, including 1,4- and 1,5-benzodiazepines using o-phenylenediamine, plays a significant role in medicinal chemistry due to their anticonvulsant, anti-anxiety, sedation, and hypnotic properties. The systematic synthetic strategies and biological activities of these compounds underline their far-reaching impact in the pharmaceutical industry (Teli et al., 2023).
Structural Activity Relationships (SAR)
Investigations into the structural activity relationships of benzothiazepine and its derivatives have been instrumental in identifying the most potent compounds. These studies serve as a valuable tool for medicinal chemists aiming to harness the 1,5-benzothiazepines moiety for the development of novel therapeutic agents with enhanced activity profiles (Shaik et al., 2021).
Potential Therapeutic Applications
Research on benzothiazines and related compounds underscores their potential as therapeutic agents in treating various diseases, including cancer, hypertension, and microbial infections. The synthetic methodologies and biological evaluation of these compounds emphasize their significance in drug discovery and the possibility of acting as drug candidates for numerous diseases (Mir et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a key role in protein folding, stability, and degradation, and are involved in cellular processes such as signal transduction, protein trafficking, and immune response .
Mode of Action
It’s likely that it interacts with these proteins, potentially altering their function or activity
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5H,3-4,6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEFIQHEIYLHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.